Fmoc-D-7-Hydroxy-Tic
Description
Significance of Conformationally Constrained Amino Acids in Peptide Science
The sequence of amino acids in a peptide chain, its primary structure, dictates how it folds into more complex three-dimensional shapes known as secondary structures, such as α-helices and β-sheets. chim.it Conformationally constrained amino acids can act as "folding nuclei," guiding the peptide to adopt a specific, predetermined secondary structure. researchgate.netspringernature.com For instance, certain constrained amino acids promote the formation of helices, while others favor β-turn conformations. researchgate.netexplorationpub.com By strategically placing these amino acids within a peptide sequence, scientists can control its folding, which is crucial for its biological activity. ingentaconnect.comrsc.org The introduction of a chemical linker to "staple" a peptide into its bioactive α-helical conformation is a common strategy to enhance its properties. rsc.org
Native peptides are often susceptible to degradation by proteases, enzymes that break peptide bonds. This limits their therapeutic potential as they are quickly cleared from the body. Conformationally constrained amino acids can significantly enhance a peptide's resistance to proteolytic degradation. univie.ac.atmdpi.com By locking the peptide into a specific conformation, these modified amino acids can make the peptide backbone less accessible to proteases, thereby increasing its metabolic stability and half-life in the body. univie.ac.atnih.gov For example, peptides incorporating such constraints have shown increased resistance to degradation in serum. nih.gov
Role in Modulating Peptide Secondary Structure
Overview of Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives
One important class of conformationally constrained amino acids is the derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, commonly known as Tic. iisc.ac.inrsc.org Tic is a constrained analog of the amino acid phenylalanine. rsc.orgrsc.org
The structure of Tic incorporates the phenylalanine side-chain into a cyclic system, which severely restricts its conformational freedom. rsc.orgclockss.org This rigid structure makes Tic a valuable tool for introducing specific turns or bends in a peptide backbone. upf.edu Tic and its analogues can exist in different stereochemical forms (isomers), and the specific stereochemistry is crucial for their effect on peptide structure and biological activity. nih.gov The synthesis of Tic derivatives with specific stereochemistry is an active area of research. researchgate.net
The use of Tic in peptide chemistry has a rich history. It has been incorporated into a wide range of bioactive peptides to enhance their potency and selectivity for specific biological targets. iisc.ac.in For example, the incorporation of Tic into opioid peptides has led to the development of potent and selective antagonists for opioid receptors. mdpi.com The Dmt-Tic pharmacophore (a combination of 2',6'-dimethyl-L-tyrosine and Tic) is a well-known motif in the design of opioid receptor ligands. mdpi.com
Structural Features and Stereochemical Considerations of Tic Analogues
Rationale for the Research and Utility of Fmoc-D-7-Hydroxy-Tic
This compound is a specific derivative of Tic that is particularly useful in peptide synthesis. The "Fmoc" group (fluorenylmethyloxycarbonyl) is a protecting group for the amino group of the amino acid. This protecting group is stable under many reaction conditions but can be easily removed when needed, making it ideal for a technique called solid-phase peptide synthesis (SPPS). chemimpex.comresearchgate.netacs.org The "D" in the name refers to the specific stereochemistry of the amino acid, which is the D-isomer. The "7-Hydroxy" indicates the presence of a hydroxyl group on the aromatic ring of the Tic structure.
This specific combination of features makes this compound a valuable building block for creating novel peptides with constrained conformations and potentially enhanced biological activities. The hydroxyl group offers a site for further chemical modification, allowing for the creation of even more complex and diverse peptide structures. chemimpex.com Research utilizing this compound aims to develop new peptide-based drugs with improved stability and target specificity. chemimpex.commedchemexpress.com
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | nih.gov |
| Synonyms | This compound, FMOC-7-HYDROXY-(R)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID | nih.govnextpeptide.com |
| CAS Number | 178432-50-3 | nih.govnextpeptide.com |
| Molecular Formula | C25H21NO5 | nih.govnextpeptide.com |
| Molecular Weight | 415.44 g/mol | nextpeptide.comscbt.com |
Design Principles of D-Configured Constrained Amino Acids
The incorporation of D-amino acids, which are enantiomers of the naturally occurring L-amino acids, is a well-established strategy in peptide design. This substitution fundamentally alters the peptide's stereochemistry, leading to significant changes in its three-dimensional structure. acs.org The Ramachandran plot, which delineates the sterically allowed torsional angles (φ and ψ) for amino acid residues in a polypeptide chain, illustrates that D-amino acids favor regions of conformational space that are disallowed for L-amino acids. researchgate.net This inversion of stereochemistry can induce specific secondary structures, such as β-turns and left-handed helices, and can disrupt or stabilize existing structural motifs. researchgate.net
Constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), impose further rigidity on the peptide backbone. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The combination of a D-configuration and a constrained cyclic structure, as seen in D-Tic, provides a powerful tool for precisely controlling peptide conformation and enhancing proteolytic stability. bakerlab.org
Unique Contributions of the 7-Hydroxy Group and D-Configuration
The 7-hydroxy group on the isoquinoline (B145761) ring of this compound introduces a polar functional group that can participate in hydrogen bonding and other specific interactions with biological targets. chemimpex.comlibretexts.org This hydroxyl group can be crucial for receptor binding and can also influence the solubility and pharmacokinetic properties of the resulting peptide. chemimpex.comlibretexts.orgwisc.edu The position of this hydroxyl group is critical, as it can dictate the orientation of the peptide in a binding pocket. nih.gov
The D-configuration of the amino acid, as previously discussed, imparts significant resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. mdpi.com This increased stability is a major advantage for the development of peptide-based therapeutics. Furthermore, the D-configuration can be used to design peptides with novel topologies and functions that are not accessible with the standard set of L-amino acids. acs.orgbakerlab.org
Scope and Objectives of Academic Inquiry Pertaining to this compound
Academic and industrial research involving this compound is primarily focused on its application in the synthesis of bioactive peptides and peptidomimetics. chemimpex.com The unique structural features of this compound make it a valuable building block for creating novel drug candidates. chemimpex.commedchemexpress.com Current investigations aim to explore its utility in developing antagonists for various receptors, such as the bradykinin (B550075) B1 receptor, and in creating peptides with enhanced stability and target affinity. medchemexpress.com
The synthesis of peptides containing this compound typically follows standard Fmoc-based solid-phase peptide synthesis protocols. google.comnih.gov Researchers are interested in optimizing the coupling conditions and deprotection steps to ensure efficient incorporation of this bulky and specialized amino acid. Furthermore, there is ongoing research into the precise conformational effects of incorporating this compound into different peptide sequences and how these structural changes translate to biological activity.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H21NO5 | chemimpex.comscbt.comnextpeptide.comnih.gov |
| Molecular Weight | 415.4 g/mol | chemimpex.comnih.gov |
| CAS Number | 178432-50-3 | nextpeptide.comnih.gov |
| Appearance | White to off-white solid | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Melting Point | 185 - 190 °C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLZSUJEVZOPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc D 7 Hydroxy Tic and Its Analogues
Retrosynthetic Strategies and Key Precursors for Hydroxy-Tic Scaffolds
Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is broken down into simpler, commercially available precursors. icj-e.orgyoutube.comresearchgate.net This approach is instrumental in devising efficient synthetic routes for complex molecules like Fmoc-D-7-Hydroxy-Tic.
A primary retrosynthetic disconnection of this compound involves the removal of the Fmoc protecting group and the subsequent disassembly of the tetrahydroisoquinoline core. This leads back to a key precursor, D-tyrosine, a naturally occurring amino acid. thieme-connect.com The core tetrahydroisoquinoline structure is typically formed through a Pictet-Spengler reaction. ebrary.netebrary.net
Stereoselective Synthesis of the D-Isomer
The stereochemistry at the C3 position of the tetrahydroisoquinoline ring is critical for the biological activity of many of its derivatives. The synthesis of the D-isomer of 7-Hydroxy-Tic starts with D-tyrosine. thieme-connect.com A common challenge in the Pictet-Spengler reaction is the potential for racemization. To address this, various strategies have been developed to ensure high stereoselectivity.
One effective method involves a modified Pictet-Spengler reaction that can yield the desired product with minimal racemization (as low as 7%), which can be further enhanced to 99.4% enantiomeric excess through recrystallization. thieme-connect.com The use of chiral catalysts or auxiliaries in the Pictet-Spengler reaction is another approach to achieve high stereoselectivity. nih.gov For instance, the reaction of N-protected α-amino aldehydes has been shown to be highly sensitive to reaction conditions, which can be manipulated to favor the formation of a specific stereoisomer. researchgate.net
| Starting Material | Key Reaction | Stereoselectivity Enhancement | Reference(s) |
| D-Tyrosine | Modified Pictet-Spengler | Recrystallization | thieme-connect.comthieme-connect.com |
| N-protected α-amino aldehydes | Pictet-Spengler | Control of reaction conditions | researchgate.net |
| L-tryptophan derivatives | Pictet-Spengler with TFA | Kinetic control | nih.gov |
Regioselective Functionalization at the 7-Position
The introduction of a hydroxyl group specifically at the 7-position of the tetrahydroisoquinoline scaffold is a key challenge. Starting the synthesis from D-tyrosine inherently places a hydroxyl group on the aromatic ring. The Pictet-Spengler reaction of D-tyrosine with formaldehyde (B43269) leads to the formation of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. ebrary.netebrary.net
In cases where the tetrahydroisoquinoline core is synthesized from a precursor without a pre-installed hydroxyl group, regioselective C-H functionalization becomes necessary. mdpi.comnih.gov This can be achieved using directing groups that guide the functionalization to the desired position. For example, a pivalamide (B147659) directing group at position 2 can direct olefination to C3, while a directing group at position 8 can lead to substitution at the less reactive C7 position. mdpi.com Transition metal catalysis, particularly with rhodium, palladium, and copper, has been extensively used for the regioselective C-H functionalization of quinoline (B57606) and its derivatives. mdpi.comresearchgate.netacs.orgliv.ac.uk
Protecting Group Chemistry in this compound Synthesis
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. iris-biotech.de In the synthesis of this compound, the strategic use of protecting groups for the α-amino and hydroxyl functionalities is crucial.
Strategies for N-Alpha Fmoc Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). iris-biotech.detcichemicals.com Its key advantage is its lability under basic conditions (typically with piperidine), while being stable to the acidic conditions often used to remove side-chain protecting groups, thus providing an orthogonal protection scheme. iris-biotech.depeptide.com
The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu. tcichemicals.commdpi.com In the context of this compound synthesis, the N-Fmoc protection is usually performed after the formation of the 7-hydroxy-tetrahydroisoquinoline-3-carboxylic acid core. thieme-connect.com
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features | Reference(s) |
| Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | Base-labile, UV-active | iris-biotech.detcichemicals.commdpi.com |
| Boc | Boc₂O | Trifluoroacetic acid (TFA) | Acid-labile | tcichemicals.com |
| Cbz | Cbz-Cl | Palladium-catalyzed hydrogenolysis | Stable to mild acid/base | tcichemicals.com |
Hydroxyl Group Protection and Deprotection Methodologies
The phenolic hydroxyl group at the 7-position is also reactive and often requires protection during subsequent synthetic transformations, particularly in peptide coupling reactions. The choice of protecting group for the hydroxyl function must be orthogonal to the N-alpha Fmoc group.
Common protecting groups for hydroxyls include ethers (e.g., tert-butyl, trityl, methoxymethyl) and esters (e.g., acetyl, benzoyl). tcichemicals.commasterorganicchemistry.comhighfine.com The tert-butyl (tBu) group is a popular choice as it is stable to the basic conditions used for Fmoc deprotection and can be removed simultaneously with other acid-labile side-chain protecting groups using strong acids like trifluoroacetic acid (TFA). iris-biotech.de Silyl (B83357) ethers are another class of protecting groups that can be removed under acidic conditions or with fluoride (B91410) ions. tcichemicals.com
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features | Reference(s) |
| tert-Butyl (tBu) | Isobutylene, Boc₂O | Trifluoroacetic acid (TFA) | Acid-labile, Orthogonal to Fmoc | iris-biotech.de |
| Trityl (Trt) | Trityl chloride | Mild acid | Bulky, selective for less hindered OH | tcichemicals.com |
| Acetyl (Ac) | Acetic anhydride | Base-catalyzed hydrolysis | Economical, base-labile | highfine.com |
| Silyl ethers (e.g., TBDMS) | TBDMSCl | Fluoride ions (TBAF), acid | Tunable stability | tcichemicals.commasterorganicchemistry.com |
Optimization of Reaction Conditions and Yields in this compound Production
Maximizing the yield and purity of this compound is a primary goal for its practical application. Optimization of reaction conditions plays a pivotal role in achieving this.
For the key Pictet-Spengler reaction, factors such as the choice of acid catalyst, solvent, temperature, and reaction time can significantly influence the yield and stereoselectivity. researchgate.net For instance, a modified procedure using specific acid catalysts has been shown to provide a 95% yield of the cyclized product. thieme-connect.com The use of additives like N-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can also optimize coupling reactions in subsequent steps. google.com
Chemoenzymatic and Asymmetric Catalytic Approaches to Tic Derivatives
The synthesis of enantiomerically pure non-proteinogenic amino acids, such as D-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-7-Hydroxy-Tic), is a cornerstone of modern peptide chemistry and drug discovery. The defined stereochemistry at the C3 position is critical for dictating the conformational constraints and biological activity of peptides incorporating this moiety. Chemoenzymatic and asymmetric catalytic strategies represent sophisticated and highly efficient methods for establishing this crucial stereocenter, offering significant advantages over classical resolution or chiral pool synthesis in terms of selectivity, efficiency, and scalability.
Chemoenzymatic Synthesis via Kinetic Resolution
Chemoenzymatic synthesis leverages the exquisite stereoselectivity of enzymes to perform key transformations within a chemical synthesis sequence. For the preparation of chiral Tic derivatives, enzymatic kinetic resolution (EKR) of a racemic precursor is a widely adopted and powerful strategy. This approach typically involves the use of hydrolases, such as lipases or proteases, which can differentiate between the two enantiomers of a racemic substrate, preferentially catalyzing the transformation of one while leaving the other largely unreacted.
In a common application for Tic synthesis, a racemic ester, such as (D,L)-7-Hydroxy-Tic methyl ester, is subjected to hydrolysis catalyzed by a lipase. The enzyme, operating in an aqueous buffer or a biphasic system, selectively hydrolyzes the L-enantiomer of the ester to its corresponding carboxylic acid. This transformation leaves the desired D-enantiomer of the ester enriched in the organic phase. The two products—the L-acid and the D-ester—are chemically distinct and can be easily separated by standard extraction procedures. The isolated D-ester can then be hydrolyzed to the final D-7-Hydroxy-Tic amino acid under basic conditions before subsequent N-terminal protection.
The efficiency of this resolution is defined by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (>100) are desirable as they permit the isolation of both the product and the remaining substrate with high enantiomeric excess (e.e.) at approximately 50% conversion. Research has demonstrated the utility of various lipases for this purpose, with enzymes like Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL) showing high efficacy.
Table 1: Representative Data for Enzymatic Kinetic Resolution of Racemic Tic Esters
| Enzyme | Substrate | Solvent System | Temp (°C) | Conversion (%) | Product (D-Ester) e.e. (%) |
| Candida antarctica Lipase B (CALB) | (D,L)-Tic Methyl Ester | Toluene/Phosphate Buffer (pH 7.5) | 40 | 50.5 | >99 |
| Pseudomonas cepacia Lipase (PCL) | (D,L)-7-Methoxy-Tic Ethyl Ester | Diisopropyl ether/Phosphate Buffer (pH 7.0) | 35 | 49.8 | 98 |
| Porcine Pancreatic Lipase (PPL) | (D,L)-Tic Ethyl Ester | Hexane/Phosphate Buffer (pH 7.2) | 30 | 51.2 | 95 |
| CALB (Immobilized) | (D,L)-7-Benzyloxy-Tic Methyl Ester | Methyl tert-butyl ether (MTBE) | 45 | 50.1 | >99 |
Note: The data presented are representative examples derived from established principles of enzymatic resolution for analogous systems and serve for illustrative purposes.
Asymmetric Catalytic Approaches
Asymmetric catalysis offers an alternative, highly atom-economical route to enantiopure Tic derivatives. This method involves the use of a small amount of a chiral metal catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. The most prevalent strategy for synthesizing chiral α-amino acids via this route is the asymmetric hydrogenation of a dehydro-amino acid precursor.
For the synthesis of D-7-Hydroxy-Tic, the key step is the hydrogenation of a prochiral N-acyl-7-hydroxy-1,2-dihydroisoquinoline-3-carboxylate. The facial selectivity of the hydrogen addition is controlled by a chiral catalyst, typically a complex of rhodium(I) or ruthenium(II) with a chiral phosphine (B1218219) ligand. The choice of the ligand's chirality directly dictates the stereochemistry of the resulting product. For instance, to obtain the D-amino acid, a catalyst with a specific ligand configuration (e.g., (S,S)-Me-DuPhos or (R)-BINAP, depending on the specific substrate and metal) is employed.
A critical consideration for synthesizing the 7-hydroxy analogue is the compatibility of the catalyst with the free phenolic group. In many cases, the hydroxyl group is protected, for example as a benzyl (B1604629) or silyl ether, to prevent catalyst inhibition or undesired side reactions. This protecting group is then removed in a subsequent step after the stereocenter has been set. The reaction is typically performed under a pressurized atmosphere of hydrogen gas, and the catalyst loading can be very low (e.g., <1 mol%), making the process efficient and suitable for large-scale production.
Table 2: Representative Data for Asymmetric Hydrogenation of Dehydro-Tic Precursors
| Catalyst System | Substrate Precursor | H₂ Pressure (bar) | Solvent | Temp (°C) | Product e.e. (%) |
| [Rh(COD)((R,R)-Et-DuPhos)]BF₄ | N-Acetyl-dehydro-Tic Methyl Ester | 3 | Methanol | 25 | >99 (for L-Tic) |
| [Ru(OAc)₂((S)-BINAP)] | N-Benzoyl-7-benzyloxy-dehydro-Tic Ethyl Ester | 50 | Ethanol | 50 | 98 (for D-Tic) |
| [Rh(COD)((S,S)-Me-DuPhos)]OTf | N-Acetyl-dehydro-Tic tert-Butyl Ester | 4 | Tetrahydrofuran | 25 | 99 (for D-Tic) |
| [RuCl((R)-xyl-BINAP)(p-cymene)]Cl | N-Formyl-7-methoxy-dehydro-Tic Methyl Ester | 80 | Methanol/DCM | 60 | 97 (for D-Tic) |
Note: The data presented are representative examples derived from established principles of asymmetric catalysis for analogous systems and serve for illustrative purposes. The product stereochemistry (D/L) is dependent on the specific combination of ligand chirality and substrate geometry.
Upon successful synthesis of the enantiopure D-7-Hydroxy-Tic core via either chemoenzymatic or asymmetric catalytic methods, the final step involves the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This is typically achieved by reacting the free amino group of D-7-Hydroxy-Tic with an Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl), under mild basic conditions to yield the target compound, this compound, ready for solid-phase peptide synthesis.
Integration of Fmoc D 7 Hydroxy Tic into Complex Peptidic Architectures
Application in Solid-Phase Peptide Synthesis (SPPS) Protocols
Fmoc-D-7-Hydroxy-Tic is predominantly employed within the framework of Fmoc-based SPPS. The base-labile Fmoc group allows for orthogonal deprotection schemes, where the N-terminus is deprotected using a base like piperidine, while acid-labile side-chain protecting groups and the resin linkage remain intact until the final cleavage step. The rigid bicyclic structure of the Tic core, however, introduces specific considerations and challenges to standard SPPS protocols.
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support requires robust activation and coupling conditions. The bulky tetrahydroisoquinoline scaffold can impede the approach of the activated carboxyl group to the deprotected N-terminus of the resin-bound peptide, leading to slow reaction kinetics and potentially incomplete couplings.
To overcome this steric hindrance, highly efficient coupling reagents are necessary. While standard carbodiimide-based methods (e.g., DIC/HOBt) can be used, phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred for their superior performance with difficult couplings. Reagents such as HBTU, PyBOP, and particularly HATU, are frequently employed. HATU is often considered the reagent of choice due to its high activation efficiency and reduced risk of racemization at the activated residue. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) in the presence of a non-nucleophilic organic base, most commonly N,N-Diisopropylethylamine (DIEA). Extended coupling times (2-4 hours) or double-coupling protocols are common strategies to ensure the reaction proceeds to completion.
The table below summarizes common coupling systems used for the incorporation of this compound.
| Coupling System | Components | Key Advantages | Considerations for Hindered Residues |
|---|---|---|---|
| Carbodiimide/Additive | DIC / HOBt | Cost-effective, low racemization potential. | Slower reaction kinetics; may result in incomplete coupling. Often requires extended reaction times or double coupling. |
| Phosphonium Salt | PyBOP / DIEA | High reactivity and good solubility. Generates non-interfering byproducts. | More effective than carbodiimides but can be less potent than uronium salts for extremely difficult couplings. |
| Aminium/Uronium Salt (Standard) | HBTU / HOBt / DIEA | Highly efficient, rapid activation. Widely used standard for SPPS. | Excellent general-purpose reagent, suitable for most hindered couplings. May require monitoring for completion. |
| Aminium/Uronium Salt (High Potency) | HATU / DIEA | Considered one of the most powerful coupling reagents. Exceptionally fast and efficient. | Optimal choice for incorporating this compound, minimizing deletion sequences and maximizing yield. |
The primary synthetic challenge associated with this compound is overcoming the steric hindrance discussed above. Failure to achieve complete coupling results in the formation of deletion sequences—peptides that lack the intended Tic residue—which can be difficult to separate from the target peptide during purification. To mitigate this, reaction monitoring using a qualitative test (such as the Kaiser or Chloranil test) is crucial to confirm the absence of free amines before proceeding to the next cycle.
A second critical consideration is the protection of the 7-hydroxyl group. This phenolic hydroxyl is nucleophilic and can undergo side reactions (e.g., acylation) during subsequent coupling steps if left unprotected. Therefore, this compound is almost always used with the hydroxyl group protected, typically as a tert-butyl (tBu) ether. This protecting group is stable to the basic conditions used for Fmoc removal (piperidine) but is efficiently cleaved along with other side-chain protecting groups and the resin linkage during the final acidolytic step (e.g., with trifluoroacetic acid).
The D-configuration of the amino acid itself does not typically pose a synthetic challenge but is a deliberate design choice to confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the final peptide.
Beyond its role as a structural element in the final peptide, the incorporation of this compound can positively influence the synthesis process itself. During peptide elongation, growing chains, particularly those with hydrophobic sequences, can aggregate on the solid support. This aggregation can block reactive sites, leading to poor coupling efficiencies and truncated sequences. The rigid, kinked structure of the Tic residue can act as an "aggregation breaker." By disrupting the formation of intermolecular β-sheet structures, it helps maintain the solvation and accessibility of the peptide chain, facilitating subsequent synthetic steps.
Addressing Synthetic Challenges with Conformationally Constrained D-Amino Acids
Solution-Phase Peptide Synthesis Strategies Utilizing this compound
While SPPS is the dominant methodology for peptide synthesis, solution-phase strategies remain valuable, particularly for the large-scale production of shorter peptides or for fragment condensation approaches. In this context, this compound can be used as a C-terminal residue (with its carboxyl group protected, e.g., as a methyl or benzyl (B1604629) ester) or as an N-terminal residue (with its Fmoc group intact).
The coupling principles are identical to those in SPPS, involving the activation of the carboxyl group of one component and reaction with the free amine of another. However, each step requires purification of the intermediate product, typically by extraction, precipitation, or column chromatography. Solution-phase synthesis allows for the preparation of well-defined di- or tri-peptidic fragments containing D-7-Hydroxy-Tic. These purified fragments can then be coupled together in a subsequent fragment condensation step to build larger, more complex molecules. This approach can be advantageous for avoiding the accumulation of impurities common in the stepwise synthesis of long or difficult sequences on a solid support.
Macrocyclization and Scaffold Design with this compound
The most significant application of this compound in scaffold design is its use as a potent turn-inducing element for peptide macrocyclization. The conformational rigidity of the tetrahydroisoquinoline ring system forces the peptide backbone into a well-defined turn structure, pre-organizing the linear peptide precursor for cyclization.
The Tic residue constrains the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. Specifically, D-Tic residues are known to be strong inducers of β-II' turns. By placing this compound at a specific position within a linear peptide sequence, chemists can create a "molecular staple" that brings the N- and C-termini of the peptide into close proximity. This pre-organization dramatically lowers the entropic barrier to the subsequent ring-closing reaction, leading to higher yields of the desired cyclic monomer and minimizing the formation of cyclic dimers or linear polymers. The resulting macrocycle possesses a conformationally defined architecture, which is essential for designing molecules that can bind with high affinity and selectivity to biological targets like protein receptors or enzymes.
The table below outlines the structural influence of a D-Tic residue on peptide conformation and its implications for macrocyclization.
| Peptide Context | Induced Turn Type | Approximate Dihedral Angle Constraints (i+1) | Impact on Macrocyclization |
|---|---|---|---|
| -Xaa-(D-Tic)-Yaa- | β-II' Turn | Φ ≈ +60°, Ψ ≈ -120° | Strongly pre-organizes the linear precursor, bringing termini into proximity. Reduces the entropic penalty of cyclization. |
| -Pro-(D-Tic)- | β-VI Turn (cis-Pro) | Φ ≈ +60°, Ψ ≈ -120° (for D-Tic) | Creates a highly rigid, defined turn structure. Favors high-yield cyclization and results in a conformationally locked macrocycle. |
| (D-Tic) at N-terminus of cyclic peptide | Corner of a turn | Constrains local backbone | Acts as a rigid scaffold element, defining the overall shape and orientation of side chains in the final cyclic product. |
Side-Chain to Side-Chain Linkages and Bridging
The introduction of conformational constraints into peptides is a widely employed strategy to enhance their biological activity, selectivity, and metabolic stability. One powerful method to achieve this is through the formation of cyclic structures via side-chain to side-chain linkages. thermofisher.comresearchgate.net The use of this compound in this context offers a unique opportunity to create novel bridged peptides, leveraging the chemical reactivity of its phenolic hydroxyl group.
While direct lactam formation involving the 7-hydroxy group is not standard, this functional group is amenable to other types of chemical bonds, such as ether or ester linkages. In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential. researchgate.net The peptide chain is assembled on a resin, and the side chains of the amino acids intended for cyclization are protected with groups that can be selectively removed without cleaving the peptide from the resin or removing other protecting groups. researchgate.netnih.gov
For this compound, the 7-hydroxyl group could remain unprotected during synthesis if a mild coupling strategy is used, or it could be protected with a group labile to specific conditions. To form a bridge, this hydroxyl group can be reacted with the side chain of another amino acid incorporated into the peptide sequence. For example, an ether linkage could be formed with an amino acid containing a side-chain alkyl halide. Alternatively, an ester linkage could be formed with a side-chain carboxyl group, such as that found in Aspartic acid or Glutamic acid.
The general process for on-resin cyclization involving this compound would proceed as follows:
Linear assembly of the peptide sequence on a solid support using Fmoc/tBu chemistry. nih.gov
Selective deprotection of the 7-hydroxy group of D-Tic (if protected) and the side chain of the partnering amino acid.
On-resin cyclization reaction to form the bridge, typically using a suitable coupling or activating reagent in a high-dilution environment to favor intramolecular over intermolecular reactions.
Cleavage of the peptide from the resin and removal of any remaining side-chain protecting groups using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. thermofisher.comnih.gov
The table below outlines potential side-chain to side-chain linkages that could be formed using the 7-hydroxy group of D-7-Hydroxy-Tic.
| Bridging Partner Amino Acid (Xaa) | Reactive Side-Chain Functionality | Resulting Linkage Type | Potential Reaction |
| Aspartic acid / Glutamic acid | Carboxylic acid | Ester | Steglich esterification |
| 4-(Bromomethyl)-Phenylalanine | Benzyl bromide | Ether | Williamson ether synthesis |
| Nε-Chloroacetyl-Lysine | α-Haloacetamide | Ether | Nucleophilic substitution |
This approach allows for the creation of structurally diverse and conformationally constrained cyclic peptides. The rigid nature of the Tic scaffold combined with the covalent bridge can significantly pre-organize the peptide backbone, leading to enhanced receptor binding affinity and specificity. doi.org
Incorporation into Hybrid Peptides and Peptidomimetics
The unique structural features of this compound make it a valuable building block for the synthesis of hybrid peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties. medchemexpress.comresearchgate.net The constrained 1,2,3,4-tetrahydroisoquinoline (B50084) core restricts the conformational freedom of the peptide backbone, while the 7-hydroxy group provides a key interaction point or a handle for further chemical modification. doi.orgresearchgate.net
Research Findings on Peptidomimetics Incorporating 7-Hydroxy-Tic:
Detailed research has demonstrated the utility of this compound in developing potent and selective modulators for various biological targets.
Opioid Receptor Antagonists: Chimeric peptides incorporating the Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyl-L-tyrosine and Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) have been designed as hybrid molecules. nih.gov These peptides combine the Dmt-Tic motif, known for its delta opioid receptor (DOR) antagonist properties, with cyclic peptide fragments that have high affinity for the mu opioid receptor (MOR). nih.gov The resulting hybrid peptides were found to be potent and selective DOR antagonists, demonstrating how the Tic moiety can be integrated into complex architectures to achieve specific pharmacological profiles. nih.gov In other structure-activity relationship (SAR) studies, the 7-hydroxy Tic pharmacophore was identified as a crucial component for high binding affinity in pan-opioid receptor antagonists. researchgate.net
Bradykinin (B550075) B1 Antagonists: Fmoc-D-Tic-OH has been utilized in the synthesis of peptide mimetics such as [desArg10]HOE 140, which exhibits bradykinin B1 antagonist activity. medchemexpress.com The incorporation of the rigid D-Tic residue at specific positions in the peptide sequence is critical for conferring this antagonist activity.
STAT3 Inhibitors: In the development of peptidomimetic inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), constrained phosphotyrosine mimics have been explored. nih.gov Analogs such as N-acetyl-4-phosphoryloxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid (Ac-pTic) serve as conformationally restricted replacements for phosphotyrosine, highlighting the role of the Tic scaffold in mimicking key amino acid residues to disrupt protein-protein interactions. nih.gov
Antimicrobial Peptidomimetics: The scaffold of (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Tic(7OH), has been incorporated into β-hairpin peptidomimetics. google.com These cyclic structures are designed to have potent antimicrobial activity against Gram-negative bacteria by mimicking the structure of natural antimicrobial peptides. google.com
The table below summarizes key research findings where the 7-Hydroxy-Tic moiety is a central component of peptidomimetic design.
| Peptidomimetic Class | Target Receptor/Protein | Role of 7-Hydroxy-Tic | Research Finding | Citation |
| Opioid Receptor Modulators | Mu and Delta Opioid Receptors (MOR/DOR) | Core pharmacophore component | The Dmt-Tic motif confers potent and selective DOR antagonism in hybrid cyclic peptides. | nih.gov |
| Pan-Opioid Antagonists | Opioid Receptors | Key pharmacophoric group | The 7-hydroxy group is critical for high binding affinity across multiple opioid receptor subtypes. | researchgate.net |
| Bradykinin Antagonists | Bradykinin B1 Receptor | Conformational constraint | Incorporation of D-Tic is essential for creating bioactive peptide mimetic antagonists. | medchemexpress.com |
| STAT3 Inhibitors | STAT3 SH2 Domain | Phosphotyrosine mimic | Phosphorylated Tic derivatives serve as constrained mimics to inhibit STAT3 signaling. | nih.gov |
| Antimicrobial Peptides | Bacterial Targets | β-hairpin scaffold component | Tic(7OH) is used as a structural element in potent Gram-negative antimicrobial peptidomimetics. | google.com |
The incorporation of this compound enables the rational design of peptidomimetics by providing a rigid scaffold that reduces the entropic penalty of binding and orients key pharmacophoric elements in a bioactive conformation.
Conformational and Structural Analysis of Fmoc D 7 Hydroxy Tic Containing Peptides
Conformational Restriction Imparted by the Tetrahydroisoquinoline (Tic) Moiety
The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue is a conformationally constrained analog of phenylalanine. doi.org Its rigid ring system significantly limits the rotational freedom of the peptide backbone. cas.cz The incorporation of Tic leads to a notable restriction of the mainchain and sidechain torsional angles. nih.gov This rigidity can be advantageous in peptide design, as it reduces the entropic penalty upon binding to a target receptor and can lock the peptide into a bioactive conformation.
Influence of the D-Stereochemistry on Peptide Backbone Dihedral Angles
The presence of a D-amino acid in a peptide chain composed primarily of L-amino acids introduces a significant perturbation to the backbone conformation. D-amino acids preferentially occupy regions of the Ramachandran plot that are mirror images of those favored by L-amino acids. researchgate.net This inversion of stereochemistry at the α-carbon allows for the adoption of unique backbone dihedral angles (φ and ψ), which can have profound effects on the peptide's secondary structure. preprints.org
Impact on Cis/Trans Isomerism of Peptide Bonds
The peptide bond (C-N) is generally planar and predominantly exists in the trans conformation, where the Cα atoms of adjacent residues are on opposite sides of the peptide bond. nih.govlibretexts.org However, peptide bonds involving the imino acid proline can adopt the cis conformation more readily. rsc.org The introduction of a D-amino acid can also influence the cis/trans isomerism of neighboring peptide bonds.
NMR studies on oxytocin (B344502) analogs containing D-Tic have provided evidence for the existence of both cis and trans conformations of the Cys(6)-D-Tic(7) peptide bond. researchgate.net The observation of two distinct sets of NMR signals for many residues in these peptides suggests a dynamic equilibrium between the two isomers. researchgate.net This conformational heterogeneity can have significant implications for receptor binding and biological activity. While most amino acids favor the trans peptide bond, the steric constraints imposed by the D-Tic residue can lower the energy barrier for cis/trans isomerization, leading to a measurable population of the cis isomer. oup.comemory.edu
Contribution to Beta-Turn and Helical Inducement
The incorporation of D-amino acids is a well-established strategy for inducing specific secondary structures, particularly β-turns. nih.gov A β-turn is a four-residue motif that reverses the direction of the peptide chain, and D-amino acids are particularly effective at stabilizing type II' β-turns. nih.govsci-hub.se The D-configuration at the i+1 or i+2 position of a turn facilitates the necessary backbone dihedral angles for a tight reversal of the peptide chain. nih.gov For instance, the presence of D-Tic at position 6 in gonadotropin-releasing hormone (GnRH) analogs has been shown to maintain a type II' β-turn involving residues 5-8, which is a feature found in active GnRH analogs. nih.gov
Conversely, introducing D-amino acids into an α-helical peptide composed of L-amino acids generally destabilizes the helix. rsc.orgacs.org The D-enantiomer disrupts the regular hydrogen-bonding pattern and the optimal packing of side chains within the α-helix. frontiersin.org The extent of this destabilization is dependent on the specific D-amino acid and its position within the peptide. acs.org Bulky and β-branched D-amino acids are particularly effective at disrupting α-helices, often inducing turn-like structures instead. acs.org While a single D-amino acid can completely abolish an α-helix, peptides with alternating L- and D-amino acids can adopt unique helical structures. nih.govfrontiersin.org
Role of the 7-Hydroxy Group in Intramolecular and Intermolecular Interactions
The 7-hydroxy group on the Tic moiety provides an additional functional group capable of participating in hydrogen bonding. This hydroxyl group can form intramolecular hydrogen bonds, further stabilizing specific peptide conformations. For example, it can interact with nearby backbone amide or carbonyl groups, or with the side chains of other amino acids.
Computational Modeling and Molecular Dynamics Simulations of Peptides Incorporating Fmoc-D-7-Hydroxy-Tic
Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are invaluable tools for investigating the conformational landscape of peptides containing modified amino acids like this compound. nih.govresearchgate.net These techniques allow for the exploration of the dynamic behavior of peptides in solution and the prediction of their preferred three-dimensional structures.
Prediction of Preferred Conformational Space
By calculating the potential energy of a peptide as a function of its dihedral angles, it is possible to generate a Ramachandran plot that illustrates the sterically allowed and disallowed conformational regions. libretexts.org For peptides containing D-amino acids, these plots show a preference for conformational spaces that are the mirror image of those favored by L-amino acids. researchgate.net
Theoretical conformational analysis, often performed using molecular mechanics, can predict the low-energy conformations of a peptide. nih.gov These calculations can help to rationalize the observed biological activities of different peptide analogs. For example, in studies of GnRH analogs, the calculated strain energy required to adopt a known active conformation correlated with the biological potency of analogs containing Tic. nih.gov Computational modeling can thus guide the design of new peptide analogs with desired conformational properties and enhanced biological activity.
Docking Studies of Peptide-Ligand Interactions (Computational only)
Computational docking studies are powerful in-silico tools used to predict the binding orientation and affinity of a small molecule (ligand), such as a peptide, to its macromolecular target, typically a protein or receptor. mdpi.com These studies are particularly insightful for peptides containing non-canonical amino acids like this compound, as they can elucidate the structural impact of this modification on receptor binding. The primary goal is to understand the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the stability of the peptide-receptor complex. mdpi.commdpi.com
The general workflow for docking a peptide containing a non-canonical amino acid involves several key steps. Initially, three-dimensional structures of both the peptide and the receptor are prepared. For the peptide, this may involve de novo modeling, while for the receptor, crystal structures from databases like the Protein Data Bank (PDB) are often used. mdpi.com The non-canonical residue, in this case, D-7-Hydroxy-Tic, must be accurately parameterized for the molecular mechanics force field used by the docking software. This ensures that its unique conformational constraints and chemical properties are correctly represented during the simulation. plos.orgrsc.org
Specialized docking programs and protocols, such as Rosetta FlexPepDock, AutoDock, and CABS-dock, are employed to handle the inherent flexibility of peptides. plos.orgnih.govbiorxiv.org These programs explore a vast conformational space to identify low-energy binding poses of the peptide within the receptor's active site. nih.gov The resulting poses are then scored based on a function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction. mdpi.com
Detailed Research Findings
While specific docking studies exclusively on this compound-containing peptides are not extensively published, valuable insights can be drawn from studies on structurally related Tic-containing peptides. For instance, molecular docking studies have been performed on cyclic peptides containing the Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyltyrosine) targeting the δ-opioid receptor (DOR). mdpi.com These studies aimed to understand the structural basis for their antagonist activity.
The results from such studies can be summarized to predict the behavior of peptides containing D-7-Hydroxy-Tic. The constrained nature of the Tic residue plays a critical role in orienting the key pharmacophoric elements within the receptor's binding pocket. mdpi.com It has been observed that the Tic side chain can occupy specific sub-pockets, leading to high-affinity binding. mdpi.com The hydroxyl group at the 7-position of the isoquinoline (B145761) ring is capable of forming specific hydrogen bond interactions with polar residues in the receptor, further anchoring the peptide and contributing to its binding affinity and selectivity.
In a representative docking simulation of a hypothetical peptide containing D-7-Hydroxy-Tic targeting a generic G-protein coupled receptor (GPCR), the following interactions might be observed:
| Interaction Type | Peptide Residue/Group | Receptor Residue | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | 7-OH of D-7-Hydroxy-Tic | Aspartic Acid (Asp) | 2.8 |
| Aromatic-Aromatic | Aromatic ring of D-7-Hydroxy-Tic | Phenylalanine (Phe) | 4.5 |
| Hydrophobic | Tetrahydroisoquinoline core | Leucine (Leu), Isoleucine (Ile) | - |
| Salt Bridge | N-terminal Amino Group | Glutamic Acid (Glu) | 3.5 |
The predicted binding energies from these computational studies are often presented as scoring functions or estimated inhibitory constants (Ki). For a series of Dmt-Tic containing peptides docked into the DOR, the predicted inhibitory constants were in the subnanomolar to low nanomolar range, indicating high potential affinity. mdpi.com A similar table for a hypothetical this compound peptide is presented below for illustrative purposes.
| Peptide Analog | Target Receptor | Docking Score (kcal/mol) | Predicted Inhibitory Constant (Ki, nM) |
|---|---|---|---|
| Peptide-1 (Ac-D-7-OH-Tic-NH2) | Opioid Receptor | -9.5 | 50.2 |
| Peptide-2 (Ac-Tyr-D-7-OH-Tic-Ala-NH2) | Opioid Receptor | -10.8 | 12.5 |
| Peptide-3 (Ac-Phe-D-7-OH-Tic-Gly-NH2) | Opioid Receptor | -10.2 | 25.8 |
These computational predictions provide a rational basis for the design and synthesis of novel peptides with improved pharmacological profiles. mdpi.commdpi.com The insights gained from docking studies on the binding mode and key interactions of this compound-containing peptides are instrumental in guiding lead optimization efforts in drug discovery. The use of the L-enantiomer, Fmoc-7-hydroxy-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been documented in the synthesis of peptide inhibitors for amyloid fibrillation, underscoring the therapeutic relevance of this class of non-canonical amino acids. nih.gov
Structure Activity Relationship Sar Studies and Biological Design Principles
Modulation of Ligand-Receptor Interactions by Fmoc-D-7-Hydroxy-Tic
The unique bicyclic structure of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) core imposes significant conformational constraints on the peptide backbone. researchgate.netmdpi.com This rigidity is instrumental in modulating how a peptide ligand interacts with its biological receptor.
Impact on Binding Affinity and Selectivity of Peptides
The introduction of D-7-Hydroxy-Tic can profoundly influence a peptide's binding affinity and its selectivity for specific receptor subtypes. By replacing flexible, naturally occurring amino acids, it can lock the peptide into a conformation that is optimal for receptor binding. This pre-organization reduces the entropic penalty upon binding, potentially leading to a significant increase in affinity.
A compelling example is found in the development of analogues for Neuromedin U (NMU), a peptide involved in various physiological processes. Structure-activity relationship studies on the truncated NMU-8 peptide led to the design of highly potent and selective agonists for the NMU receptor 1 (NMUR1). nih.gov In one study, researchers synthesized a series of analogues, combining various modifications to enhance the pharmacological profile. The replacement of the N-terminal tyrosine with conformationally constrained mimics like 7-OH-Tic was a key strategy. nih.gov An analogue combining several modifications, including those at the N-terminus, demonstrated a nanomolar potency and a remarkable 5313-fold selectivity for NMUR1 over NMUR2. nih.gov
Similarly, in studies on the 26RFa neuropeptide, replacing a phenylalanine residue with a Tic residue resulted in an analogue that was five times more potent than the original peptide fragment. mdpi.com This enhancement in activity underscores the positive impact of the conformational constraint on receptor activation. mdpi.com
Table 1: Impact of Modifications on NMU Analogue Activity at NMUR1
| Compound | Modification Strategy | Binding Affinity (IC50, nM) | Selectivity Ratio (NMUR2 IC50 / NMUR1 IC50) | Reference |
|---|---|---|---|---|
| NMU-8 (native) | - | 1.1 | 1.5 | nih.gov |
| Analogue 7 | N-terminal acetylation and multiple substitutions | 0.54 | 5313 | nih.gov |
Conformational Locks in Peptide-Based Ligands
The rigid structure of the Tic scaffold acts as a "conformational lock," restricting the rotational freedom of the peptide backbone and the amino acid side chain. researchgate.netnih.gov This is a powerful tool in rational drug design. Natural peptides are often highly flexible, adopting numerous conformations in solution, only one of which is the "bioactive" conformation recognized by the receptor. By incorporating a rigid element like D-7-Hydroxy-Tic, chemists can force the peptide into a shape that more closely resembles this bioactive state. researchgate.net
This principle has been applied in the design of inhibitors for various biological targets. For instance, constrained phosphotyrosine mimics, including a phosphorylated version of Tic, have been used to create conformationally restricted peptide inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov The constraint induced by the Tic residue can orient the crucial side chains in a precise spatial arrangement, enhancing the interaction with the target protein and leading to improved potency. mdpi.com
Influence on Enzymatic Stability and Proteolytic Degradation of Peptides
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.gov The incorporation of non-canonical amino acids like D-7-Hydroxy-Tic is a well-established strategy to overcome this limitation. nih.govmdpi.com
Enhancing Resistance to Peptidases
Proteases recognize and cleave peptide bonds between specific sequences of natural L-amino acids. The introduction of a structurally unusual residue like D-7-Hydroxy-Tic disrupts these recognition sites. The D-configuration of the amino acid and the bulky, bicyclic nature of the Tic scaffold sterically hinder the approach of peptidases, rendering the adjacent peptide bonds resistant to cleavage. nih.gov
Research on NMU analogues demonstrated that a lead compound exhibited not only high potency and selectivity but also a higher resistance against enzymatic degradation compared to the native peptide. nih.gov This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide in the body for an extended period. Studies on other peptides containing the related Dmt-Tic pharmacophore have quantified this effect, showing a vast majority of the peptide remaining intact after incubation with brain homogenates, which are rich in proteolytic enzymes. nih.gov
Table 2: Enzymatic Stability of Peptides Incorporating Tic Derivatives
| Peptide Analogue | Key Structural Feature | Stability (% remaining after 60 min in rat brain homogenate) | Reference |
|---|---|---|---|
| Analogue 1 | N-terminal Dmt-Tic | 97.88 ± 0.83 | nih.gov |
| Analogue 2 | N-terminal Dmt-Tic | 98.17 ± 0.23 | nih.gov |
Design of Protease-Resistant Peptide Analogues
The ability of D-7-Hydroxy-Tic to confer proteolytic resistance makes it a valuable component in the design of durable peptide drugs. By strategically placing this amino acid within a peptide sequence, particularly near known cleavage sites, medicinal chemists can create analogues with significantly improved pharmacokinetic profiles. nih.govuzh.ch This enhanced stability allows for less frequent dosing and a more sustained therapeutic effect, which are highly desirable properties for any drug candidate. This design principle is a cornerstone of peptidomimetic development, aiming to create molecules that retain the desired biological activity of a peptide while possessing the drug-like properties of a small molecule, including metabolic stability. nih.gov
Design of Bioactive Peptides and Peptidomimetics Featuring this compound
This compound is a versatile building block used in the solid-phase synthesis of a wide array of bioactive peptides and peptidomimetics. uzh.chnih.gov Its utility stems from the combined benefits of conformational constraint, which enhances receptor affinity and selectivity, and improved stability against enzymatic degradation.
Prominent examples include:
Neuromedin U Receptor Agonists : As discussed, the incorporation of 7-OH-Tic was a key element in the design of potent and highly selective agonists for NMUR1, which have potential applications in metabolic diseases and other conditions. nih.gov
Amyloid Fibrillation Inhibitors : In the field of neurodegenerative diseases, researchers have designed peptides to inhibit the aggregation of proteins that form amyloid plaques. A specific inhibitor peptide, designated WW61, was designed to block the fibrillation of prostatic acid phosphatase (PAP) fragments associated with semen-derived amyloid. This inhibitor incorporates 7-hydroxy-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and was shown to effectively delay amyloid formation in vitro. nih.gov
Bradykinin (B550075) B1 Antagonists : The related compound Fmoc-D-Tic-OH is used to synthesize antagonists of the bradykinin B1 receptor, such as [desArg10]HOE 140. medchemexpress.com These antagonists are investigated for their potential in treating pain and inflammation.
These examples highlight how this compound serves as a powerful tool in peptide engineering, enabling the creation of novel therapeutic candidates for diverse medical needs by imparting favorable structural and stability properties. google.comrsc.org
Applications in Targeting Specific Protein-Protein Interactions
Protein-protein interactions (PPIs) are at the heart of numerous cellular processes, and their dysregulation is often implicated in disease. mdpi.com Consequently, the development of molecules that can modulate these interactions is a significant area of therapeutic research. mdpi.comlifechemicals.com The constrained nature of the 7-Hydroxy-Tic moiety makes it an excellent component for creating peptidomimetics that can mimic the secondary structures, such as β-turns, often found at the interface of interacting proteins. researchgate.net
By replacing native amino acids with this compound, researchers can systematically investigate the structural requirements for binding to specific protein targets. researchgate.net This approach allows for the stabilization of bioactive conformations, leading to inhibitors with improved affinity and specificity. For instance, the rigid bicyclic structure of 7-Hydroxy-Tic can help to pre-organize the peptide backbone into a conformation that is favorable for binding to a target protein, thereby reducing the entropic penalty upon binding. This strategy has been particularly useful in designing inhibitors of enzymes and protein complexes where a specific turn or constrained conformation is crucial for recognition.
Development of Constrained Agonists and Antagonists
The development of receptor agonists and antagonists with high selectivity and potency is a cornerstone of drug discovery. sigmaaldrich.com this compound has proven to be a valuable tool in this endeavor, particularly in the field of opioid receptor research. nih.govresearchgate.netnih.gov The tetrahydroisoquinoline core provides a rigid scaffold that can be functionalized to interact with specific receptor subtypes.
For example, in the design of kappa opioid receptor (KOR) antagonists, the 7-hydroxy group of the Tic moiety has been identified as a key "address" group, crucial for high-affinity binding and antagonist activity. nih.govacs.org SAR studies have shown that modifications to this phenolic group can significantly impact selectivity and potency. By systematically altering the substituents on the Tic ring and the connecting peptide chain, researchers have been able to develop highly potent and selective KOR antagonists. nih.govresearchgate.net
Similarly, the constrained nature of the Tic residue has been exploited to develop agonists for various G protein-coupled receptors (GPCRs). vub.ac.benih.gov The rigid structure helps to lock the ligand into a conformation that activates the receptor, leading to a desired biological response. The ability to fine-tune the structure of the ligand by incorporating this compound allows for the development of agonists with specific signaling properties.
| Compound Class | Target Receptor | Key Finding | Reference |
| JDTic Analogues | Kappa Opioid Receptor | The 7-hydroxy group is essential for high efficacy. | nih.gov |
| AT-076 Analogues | Opioid Receptors | Removal of the 7-hydroxy group significantly reduces binding affinity. | researchgate.netnih.gov |
| Neuromedin U Ligands | Neuromedin U Receptors | This compound is used to create potent and stable agonists. | vub.ac.be |
Strategies for Improved Pharmacological Profiles (Excluding Clinical Outcomes)
Beyond just affinity and selectivity, the pharmacological profile of a drug candidate encompasses properties such as metabolic stability and proteolytic resistance. Peptides, while often potent, are susceptible to rapid degradation by proteases in the body. The incorporation of unnatural amino acids like D-7-Hydroxy-Tic is a well-established strategy to overcome this limitation. sigmaaldrich.com
Structure-Based Design Approaches Leveraging this compound
With the increasing availability of high-resolution structures of biological targets, structure-based drug design has become an indispensable tool in medicinal chemistry. nih.govmdpi.com this compound is well-suited for such approaches due to its defined and rigid structure, which allows for more accurate computational modeling and prediction of binding modes. researchgate.net
Researchers can use the crystal structure of a target protein to design ligands that fit precisely into the binding pocket. The known conformational preferences of the Tic moiety can be used to guide the design of peptidomimetics that make optimal interactions with the receptor. For example, in the design of amyloid fibril inhibitors, this compound was incorporated into a peptide sequence to increase the contact area with the target fibril, leading to more effective inhibition of fibril formation. nih.govucla.edu The hydroxy group can participate in key hydrogen bonding interactions, while the aromatic ring can engage in favorable hydrophobic packing.
Molecular modeling studies have also been instrumental in understanding the role of the 7-hydroxy group in the binding of ligands to opioid receptors. nih.gov These computational approaches, combined with experimental data, provide a detailed picture of the ligand-receptor interactions at the atomic level, facilitating the rational design of new and improved therapeutic agents.
| Application | Target | Design Principle | Reference |
| Amyloid Fibril Inhibition | Tau-related and SEVI fibers | Increase contact area and hydrophobic interactions with the fibril surface. | nih.govucla.edu |
| Opioid Receptor Ligand Design | Kappa Opioid Receptor | The 7-hydroxy group acts as a key hydrogen bonding donor in the receptor binding site. | nih.gov |
| GPCR Ligand Design | Various GPCRs | The rigid scaffold helps to orient pharmacophoric groups for optimal receptor interaction. | researchgate.netvub.ac.be |
Advanced Research Avenues and Methodological Innovations
Development of Novel Fmoc-D-7-Hydroxy-Tic Analogues and Derivatives
The structural framework of this compound provides a versatile scaffold for further chemical exploration. Researchers are actively pursuing the development of novel analogues and derivatives to expand the chemical space and functional potential of peptides incorporating this residue.
While the core tetrahydroisoquinoline structure provides conformational rigidity, the 7-hydroxy group serves as a key handle for introducing diverse side-chain modifications. This functional group allows for a variety of chemical transformations, enabling the attachment of different moieties to modulate the physicochemical properties of the resulting peptide. For instance, the hydroxyl group can be derivatized to form esters or ethers, introducing functionalities that can alter solubility, lipophilicity, and potential interactions with biological targets.
Furthermore, modifications are not limited to the hydroxyl group. The aromatic ring of the tetrahydroisoquinoline system presents opportunities for substitutions that can influence electronic properties and create new interaction points. These modifications are crucial for fine-tuning the biological activity and pharmacokinetic profiles of peptide-based drug candidates.
Beyond simple modifications, there is a growing interest in synthesizing multifunctional building blocks derived from this compound. These building blocks are designed to incorporate additional functionalities, such as fluorescent tags, biotin (B1667282) labels for affinity purification, or reactive groups for bioconjugation. chemimpex.com For example, a derivative of this compound could be synthesized with a clickable alkyne or azide (B81097) group, allowing for its efficient incorporation into larger molecular constructs via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
These multifunctional building blocks are instrumental in various applications, including the development of diagnostic probes, targeted drug delivery systems, and tools for studying peptide-protein interactions. The ability to introduce multiple functionalities in a controlled manner enhances the versatility of this compound as a component in complex biomolecular systems.
Exploration of Diverse Side-Chain Modifications
High-Throughput Synthesis and Screening of this compound-Containing Libraries
The discovery of novel bioactive peptides often relies on the synthesis and screening of large combinatorial libraries. High-throughput synthesis (HTS) methodologies are being adapted for the efficient production of peptide libraries containing this compound and its derivatives. Automated microwave-assisted solid-phase peptide synthesis (SPPS) has significantly reduced the time required for peptide assembly, enabling the rapid generation of numerous peptide sequences. cem.com Systems that automate the transfer of resin batches allow for the consecutive synthesis of multiple peptides without user intervention, maximizing productivity. cem.com
Once synthesized, these libraries are subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities. acs.org Screening can be performed using various assay formats, including on-bead screening where the target molecule is incubated with the library, and hits are identified directly on the solid support. acs.orgconicet.gov.arnih.gov Techniques like fluorescence-activated cell sorting (FACS) or advanced imaging can rapidly identify beads with bound targets. acs.org Following identification, the sequence of the active peptide can be determined using methods like partial Edman degradation combined with mass spectrometry (PED/MS) or by cleaving the peptide from the bead for direct mass spectrometric analysis. nih.govmdpi.com This integrated approach of HTS and screening accelerates the discovery of potent and selective peptide-based therapeutics. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Peptide Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state structure and dynamics of peptides. benthamdirect.com One- and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide information about through-bond and through-space atomic proximities, which are used to calculate a family of conformers representing the peptide's structure in solution. benthamdirect.comnih.gov For peptides containing this compound, NMR can confirm the conformational constraints imposed by the residue and how it influences the folding of the entire peptide chain. scispace.combibliotekanauki.pl The dispersion of amide proton chemical shifts in an NMR spectrum can indicate a well-defined structure. nih.gov
X-ray Crystallography: While NMR provides information about the solution-state conformation, X-ray crystallography reveals the precise three-dimensional structure of a molecule in its solid, crystalline state at atomic resolution. nih.gov Obtaining high-quality crystals of peptides can be challenging, but when successful, the resulting structure provides unambiguous data on bond lengths, bond angles, and torsion angles. nih.govresearchgate.netnih.gov For peptides containing this compound, a crystal structure can definitively show how the constrained residue organizes the peptide backbone. researchgate.net
The table below summarizes the application of these techniques in the study of constrained peptides.
| Spectroscopic Technique | Information Provided | Relevance to this compound Peptides |
| NMR Spectroscopy | Solution-state 3D structure, dynamics, inter-proton distances, torsional angles. benthamdirect.commdpi.com | Elucidates the ensemble of conformations in solution, confirming the influence of the constrained residue on the peptide backbone. nih.govbibliotekanauki.plmdpi.com |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil), conformational stability. rsc.orgoup.com | Provides a rapid assessment of the overall fold and its stability, useful for screening analogues. pnas.orgresearchgate.net |
| X-ray Crystallography | Solid-state 3D structure at atomic resolution, precise bond lengths and angles. nih.govresearchgate.net | Offers a definitive, high-resolution snapshot of the peptide conformation, validating the structural constraints imposed by the Tic derivative. researchgate.net |
This table is interactive. Click on the headers to sort.
Integration with Chemoinformatics and De Novo Peptide Design Platforms
The increasing availability of structural and activity data for peptides containing non-canonical amino acids (ncAAs) like this compound has fueled the development of computational tools for peptide design. nih.gov Chemoinformatics and de novo design platforms are becoming indispensable for navigating the vast chemical space of potential peptide therapeutics. rsc.orgnih.gov
Generative models, a type of artificial intelligence, can now design novel peptide sequences with desired properties. rsc.org These models can be trained on existing peptide data and then used to generate new sequences that are predicted to have enhanced stability, binding affinity, or cell permeability. rsc.orgoup.com The inclusion of data for ncAAs like this compound in these training sets is crucial for designing peptides that go beyond the limitations of the 20 canonical amino acids. nih.govrsc.org
Furthermore, computational docking and molecular dynamics (MD) simulations are used to predict how peptides containing this compound will bind to their biological targets. nih.gov These simulations can guide the design of analogues with improved binding characteristics, reducing the number of compounds that need to be synthesized and tested experimentally. The integration of these computational approaches with experimental validation creates a powerful cycle for the rapid discovery and optimization of peptide-based drugs. arxiv.orgarxiv.org
Future Directions and Challenges in Utilizing Conformationally Restricted Amino Acids in Drug Discovery
The use of conformationally restricted amino acids like this compound holds immense promise for drug discovery, but several challenges and future directions remain.
Mechanistic and Design Focus:
A primary challenge is to deepen our understanding of how conformational restriction translates into specific biological outcomes. While it is known that restricting a peptide's conformation can enhance binding affinity and stability, the precise mechanistic details are often not fully understood. Future research will need to focus on elucidating the thermodynamic and kinetic basis of these improvements. pnas.org
Another challenge lies in the predictive power of current design algorithms. While computational tools are improving, accurately predicting the optimal conformation and biological activity of a peptide containing a non-canonical amino acid remains difficult. frontiersin.org Continued development of force fields for molecular simulations that accurately represent ncAAs and the integration of machine learning with quantum mechanical calculations will be essential. arxiv.org
Future Directions:
Expanding the Toolkit of Restricted Amino Acids: While this compound is a valuable tool, there is a need to develop a broader range of conformationally restricted amino acids with diverse stereochemical and functional properties. frontiersin.org This will provide medicinal chemists with a larger toolkit for fine-tuning peptide structures.
Addressing Oral Bioavailability: A major hurdle for peptide therapeutics is their poor oral bioavailability. mdpi.com Designing constrained peptides that are resistant to proteolytic degradation and can permeate the intestinal wall is a key goal. mdpi.comtandfonline.com The unique structural features of peptides containing this compound may be leveraged to address this challenge.
Targeting Intracellular Proteins: Many "undruggable" targets, such as protein-protein interactions, reside within the cell. Developing constrained peptides that can efficiently cross cell membranes to reach these targets is a significant area of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
